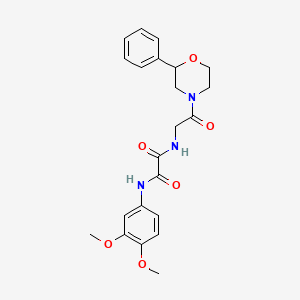

N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6/c1-29-17-9-8-16(12-18(17)30-2)24-22(28)21(27)23-13-20(26)25-10-11-31-19(14-25)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWRZKCGUQNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative using dimethyl sulfate in the presence of a base such as potassium carbonate.

Synthesis of the Phenylmorpholino Intermediate: The next step involves the formation of the phenylmorpholino intermediate. This can be achieved by reacting phenylamine with ethylene oxide to form the morpholine ring, followed by further functionalization to introduce the phenyl group.

Coupling Reaction: The final step is the coupling of the dimethoxyphenyl and phenylmorpholino intermediates with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxalamide group to amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinones or other oxidized aromatic derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

Chemical Biology: The compound is used as a probe to study cellular processes and pathways, providing insights into its biological activity and potential therapeutic targets.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares the target compound with analogous oxalamides reported in the literature, focusing on structural features, metabolic pathways, and safety profiles.

Structural Comparison

Key Observations :

- Methoxy positional isomers (e.g., 2,3- vs. 3,4-dimethoxy) influence electronic properties and metabolic stability .

Metabolic and Pharmacokinetic Profiles

Key Findings :

- Oxalamides like S336 exhibit rapid metabolism without amide hydrolysis, suggesting esterase resistance .

- Methoxy groups in the target compound may undergo demethylation , a common pathway for dimethoxy-substituted aromatics .

- The morpholino group’s metabolic fate remains speculative but could involve ring-opening or oxidation.

Implications for the Target Compound :

- Structural analogs with similar methoxy and amide groups show low toxicity at regulated doses, suggesting a favorable safety profile for the target compound if metabolism and excretion are comparable .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted by the molecular formula . Its structural components include a dimethoxyphenyl group and a morpholino moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H30N4O5 |

| Molecular Weight | 462.53 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells, contributing to its anti-inflammatory effects.

- Cell Signaling Modulation : It has been observed to modulate signaling pathways associated with cellular proliferation and apoptosis, particularly through the inhibition of pathways activated by growth factors.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound significantly reduces inflammation in animal models. For example:

- Rat Model of Arthritis : In a controlled study involving rats with induced arthritis, administration of the compound resulted in a marked decrease in knee swelling and pain scores compared to control groups .

Anticancer Potential

Recent research has explored the compound's anticancer properties. It has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.6 |

| MCF-7 | 12.4 |

| A549 | 19.8 |

These results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.

Case Studies

- Case Study on Inflammatory Diseases : A study evaluating the efficacy of this compound in a model of rheumatoid arthritis showed significant improvement in clinical symptoms and reduced inflammatory markers such as TNF-alpha and IL-6 .

- Anticancer Efficacy : In a preclinical trial involving breast cancer models, the compound was found to enhance apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an adjunct therapy in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.